molecular formula C9H12ClF2N B2476890 2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2503203-72-1

2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride

Cat. No.: B2476890
CAS No.: 2503203-72-1
M. Wt: 207.65
InChI Key: GULBGQVYKJWEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride is a chemical compound with the molecular formula C9H11ClF3N It is a hydrochloride salt form of 2-[3-(difluoromethyl)phenyl]ethanamine, which is characterized by the presence of a difluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(difluoromethyl)phenyl]ethanamine;hydrochloride typically involves the introduction of a difluoromethyl group to a phenyl ring followed by the formation of an ethanamine moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a phenyl precursor. This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, which are optimized for high yield and purity. The use of metal-based catalysts and advanced reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenyl ketones, while substitution reactions can introduce halogen atoms or other functional groups onto the phenyl ring .

Scientific Research Applications

2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This can result in modulation of biological processes and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[3-(difluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c10-9(11)8-3-1-2-7(6-8)4-5-12;/h1-3,6,9H,4-5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULBGQVYKJWEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)F)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.